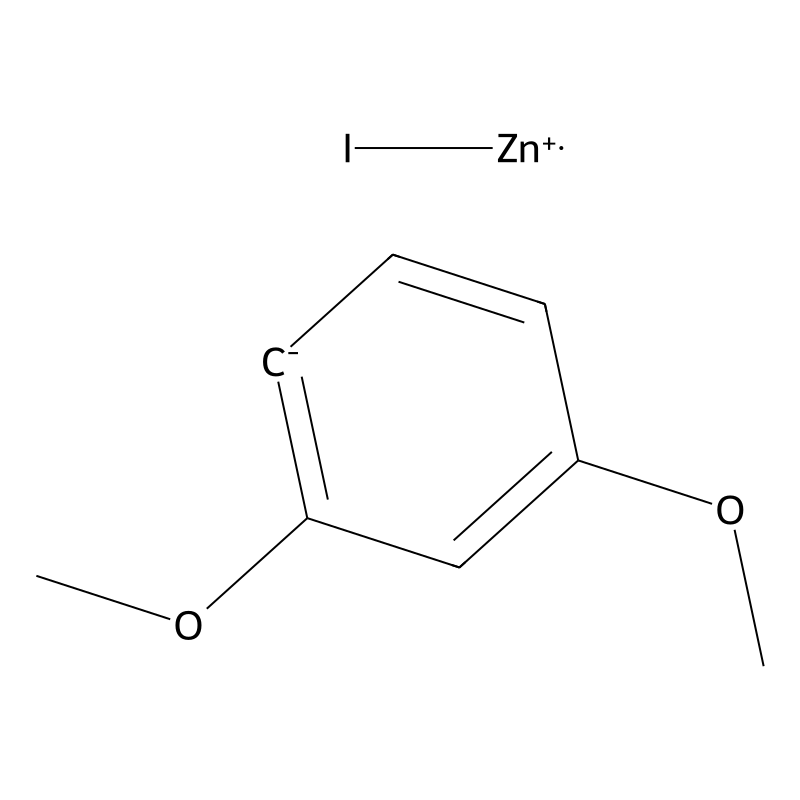

2,4-Dimethoxyphenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dimethoxyphenylzinc iodide (DMPI) is an organozinc reagent commonly used in organic synthesis []. Due to its unique properties, DMPI offers several advantages in scientific research applications.

High Selectivity and Functional Group Tolerance

DMPI exhibits high selectivity in reactions, meaning it preferentially reacts with the desired target molecule []. This selectivity is crucial for synthesizing complex molecules with specific functionalities. Additionally, DMPI tolerates a wider range of functional groups compared to other organozinc reagents []. This allows for its use in various reactions without unwanted side reactions involving other functional groups present in the molecule.

The reactivity of 2,4-dimethoxyphenylzinc iodide is primarily characterized by its participation in nucleophilic addition reactions. It can effectively react with electrophiles such as carbonyl compounds and alkyl halides. The general reaction can be represented as follows:

In this equation, R represents the 2,4-dimethoxyphenyl group, and X denotes the halogen from the electrophile. The resulting products are typically complex organic molecules that incorporate the 2,4-dimethoxyphenyl moiety .

Synthesis of 2,4-dimethoxyphenylzinc iodide typically involves the reaction of zinc metal with 2,4-dimethoxyiodobenzene in a suitable solvent such as tetrahydrofuran (THF). The general procedure can be summarized as follows:

- Preparation of Zinc Reagent: Zinc powder is added to a solution of 2,4-dimethoxyiodobenzene in THF.

- Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen) at room temperature.

- Formation of Product: After a specified reaction time, the resulting mixture is filtered to remove excess zinc and any unreacted materials.

- Isolation: The product can be purified through standard techniques such as distillation or recrystallization .

2,4-Dimethoxyphenylzinc iodide finds applications primarily in organic synthesis. Its high selectivity allows it to be used effectively in:

- Cross-coupling reactions: Particularly in Suzuki-Miyaura coupling for forming carbon-carbon bonds.

- Synthesis of complex natural products: Its ability to tolerate various functional groups makes it suitable for constructing complex molecular architectures.

- Pharmaceutical development: It can serve as an intermediate in the synthesis of biologically active compounds .

Several compounds exhibit similarities to 2,4-dimethoxyphenylzinc iodide in terms of structure or reactivity. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Methoxyphenylzinc iodide | Similar structure with only one methoxy group | Potentially different reactivity due to fewer substituents |

| Phenylzinc iodide | Basic organozinc compound without additional substituents | Less selective compared to substituted variants |

| 3,5-Dimethoxyphenylzinc iodide | Contains methoxy groups at different positions | Different steric effects influencing reactivity |

The uniqueness of 2,4-dimethoxyphenylzinc iodide lies in its combination of two methoxy groups at the para positions, which enhances its selectivity and reactivity compared to other similar compounds .